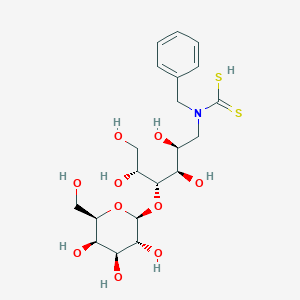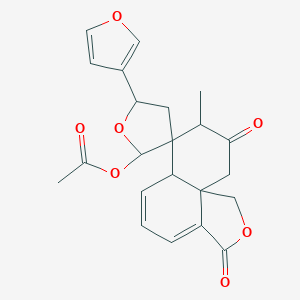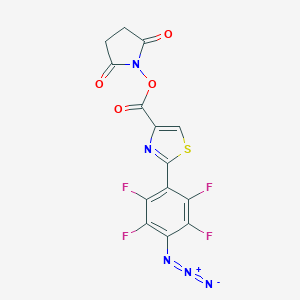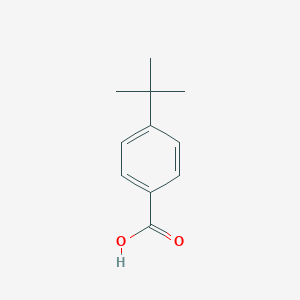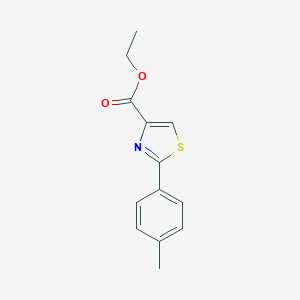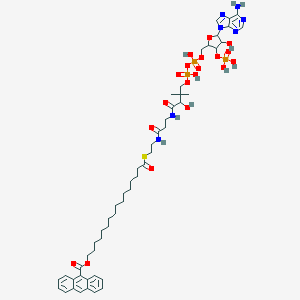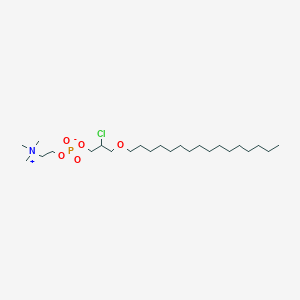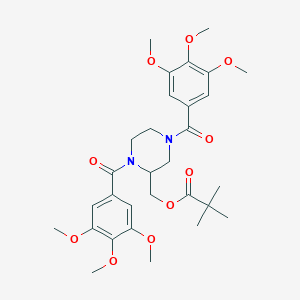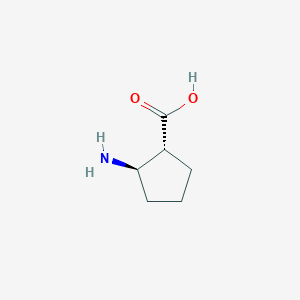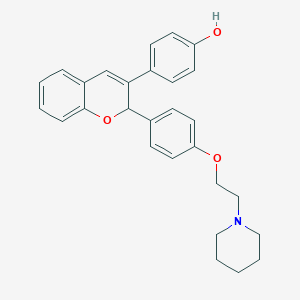
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-hydroxyphenyl)-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-hydroxyphenyl)-2H-1-benzopyran, commonly known as PEP005, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It belongs to the family of benzopyran compounds and has shown promising results in preclinical studies for the treatment of various diseases such as cancer, psoriasis, and Alzheimer's disease.
Wirkmechanismus
PEP005 exerts its therapeutic effects by activating protein kinase C (PKC) enzymes, which play a crucial role in cell signaling and regulation. PKC activation leads to the activation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. These pathways play a crucial role in cell proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
PEP005 has been shown to exert various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis, inhibit cell proliferation, and induce cell differentiation in cancer cells. Furthermore, PEP005 has been shown to reduce inflammation and oxidative stress in animal models of psoriasis. Additionally, PEP005 has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
PEP005 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Furthermore, it has been extensively studied for its potential therapeutic applications in various fields of medicine, and its mechanism of action is well-understood. However, PEP005 also has several limitations for lab experiments. It is a highly reactive compound that can degrade rapidly in aqueous solutions. Furthermore, it has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on PEP005. One area of research is the development of novel formulations of PEP005 that can improve its solubility and stability in aqueous solutions. Another area of research is the identification of biomarkers that can predict the response to PEP005 treatment in cancer patients. Furthermore, there is a need for further studies to investigate the potential therapeutic applications of PEP005 in other fields of medicine, such as neurology and immunology.
Synthesemethoden
PEP005 is a synthetic compound that can be synthesized using various methods. One of the most common methods is the condensation reaction between the 4-(2-piperidinoethoxy)benzaldehyde and 4-hydroxyacetophenone in the presence of a base catalyst. The resulting product is then subjected to further purification steps to obtain pure PEP005.
Wissenschaftliche Forschungsanwendungen
PEP005 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in preclinical studies for the treatment of various types of cancer, including melanoma, basal cell carcinoma, and squamous cell carcinoma. PEP005 has also shown potential in the treatment of psoriasis, a chronic inflammatory skin disease. Furthermore, PEP005 has shown promising results in preclinical studies for the treatment of Alzheimer's disease, a neurodegenerative disorder.
Eigenschaften
CAS-Nummer |
130064-30-1 |
|---|---|
Produktname |
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-hydroxyphenyl)-2H-1-benzopyran |
Molekularformel |
C28H29NO3 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
4-[2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenol |
InChI |
InChI=1S/C28H29NO3/c30-24-12-8-21(9-13-24)26-20-23-6-2-3-7-27(23)32-28(26)22-10-14-25(15-11-22)31-19-18-29-16-4-1-5-17-29/h2-3,6-15,20,28,30H,1,4-5,16-19H2 |
InChI-Schlüssel |
FIYLLNDHLJCAAC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=C(C=C5)O |
Kanonische SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=C(C=C5)O |
Synonyme |
2-(4-(2-piperidinoethoxy)phenyl)-3-(4-hydroxyphenyl)-2H-1-benzopyran PEPHP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




